2-Methoxycyclopropanamine hydrochloride

Description

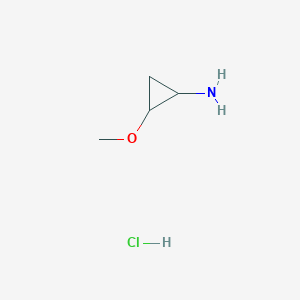

2-Methoxycyclopropanamine hydrochloride is a cyclopropane derivative featuring a methoxy (-OCH₃) substituent and a hydrochloride salt. The compound exists in the stereoisomeric form (1R,2S)-2-methoxycyclopropanamine hydrochloride, with a molecular formula of C₄H₁₀ClNO and a molecular weight of 123.58 g/mol . Its CAS numbers include 920282-10-6 and 2306254-33-9, which may correspond to different enantiomers or naming conventions . The compound is characterized by high purity (≥95%) and is intended exclusively for laboratory use, though specific applications remain undisclosed in available literature.

Properties

IUPAC Name |

2-methoxycyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWRVSLZASDSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction conditions include:

Reactants: Cyclopropanamine, Methanol, Hydrochloric acid

Solvent: Methanol

Temperature: Room temperature (approximately 20°C)

Pressure: Atmospheric pressure

Reaction Time: 3 hours

Industrial Production Methods

In industrial settings, the production of 2-Methoxycyclopropanamine hydrochloride may involve larger scale reactions with optimized conditions to maximize yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters and ensure consistent product quality.

Purification Steps: Such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation Products: Cyclopropanone derivatives.

Reduction Products: Various amine derivatives.

Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

2-Methoxycyclopropanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 2-Methoxycyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Methoxycyclopropanamine Hydrochloride and Analogues

Structural and Functional Analysis

Core Structure Differences :

- 2-Methoxycyclopropanamine HCl contains a strained cyclopropane ring, enhancing reactivity and metabolic stability compared to linear or aromatic backbones (e.g., 2-Methoxyamphetamine’s phenethylamine structure) .

- Tranylcypromine HCl shares the cyclopropane motif but lacks the methoxy group, relying on a phenyl substituent for MAO inhibition .

Pharmacological Implications: The methoxy group in 2-Methoxyamphetamine HCl reduces serotoninergic activity compared to non-methoxylated amphetamines, suggesting steric or electronic hindrance at receptor sites . In contrast, Methoxisopropamine HCl (MXiPr) exhibits dissociative properties akin to ketamine, attributed to its arylcyclohexylamine framework .

Solubility and Stability :

- The hydrochloride salt form enhances water solubility across all compounds, facilitating in vitro studies.

- Cyclopropane derivatives like 2-Methoxycyclopropanamine HCl may exhibit greater thermal stability than arylcyclohexylamines due to reduced ring strain .

Applications: Tranylcypromine HCl is clinically validated as an MAOI, whereas 2-Methoxycyclopropanamine HCl remains exploratory, likely due to its simpler structure and untested bioactivity .

Biological Activity

2-Methoxycyclopropanamine hydrochloride, specifically in its (1R,2R) and (1S,2R) forms, is a cyclic amine compound notable for its unique three-membered cyclopropane ring structure and the presence of both a methoxy group and an amine functional group. This combination of structural features contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula for 2-methoxycyclopropanamine hydrochloride is C₄H₉ClN₁O. The stereochemistry of the compound significantly influences its biological activity, as shown in the following comparison table:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (1R,2R)-2-Methoxycyclopropanamine | Cyclopropane derivative | Neurotransmitter-like effects | Specific stereochemistry affecting activity |

| (1S,2R)-2-Methoxycyclopropanamine | Cyclopropane derivative | Potential neuroactivity | Different stereochemistry |

| 3-Methoxypropylamine | Linear aliphatic amine | Antimicrobial properties | Non-cyclic structure |

| 1-Amino-3-methoxybutane | Linear aliphatic amine | Neuroactive properties | Longer carbon chain influences activity |

The presence of the methoxy group enhances solubility and reactivity, making it a compound of interest in both pharmaceutical and synthetic chemistry.

The mechanism of action for 2-methoxycyclopropanamine hydrochloride involves interactions with various biological targets, particularly neurotransmitter receptors. The amine functional group is known to play a crucial role in neurotransmitter modulation. Preliminary studies suggest that compounds with similar structures often exhibit significant binding affinities to serotonin receptors, specifically the 5-HT2C receptor, which is implicated in mood regulation and psychotropic effects .

Biological Activity Studies

Neurotransmitter Interaction : Research indicates that 2-methoxycyclopropanamine hydrochloride may function as a selective agonist at the 5-HT2C receptor. This receptor is associated with various neuropsychiatric conditions, making it a target for potential therapeutic agents. For instance, studies have shown that derivatives of cyclopropylmethylamines exhibit high selectivity for the 5-HT2C receptor over other serotonin receptors .

Antipsychotic Properties : In behavioral models, some derivatives have demonstrated antipsychotic-like effects. For example, certain compounds derived from cyclopropylmethylamine scaffolds showed significant activity in amphetamine-induced hyperactivity models, suggesting potential applications in treating schizophrenia or other disorders characterized by dopaminergic dysregulation .

Case Studies

- Selectivity at Serotonin Receptors : A study focused on N-substituted derivatives of cyclopropylmethylamines highlighted the importance of structural modifications in enhancing selectivity for the 5-HT2C receptor. The study reported that specific substitutions led to compounds with EC50 values as low as 23 nM at this receptor while maintaining minimal activity at the 5-HT2A and 5-HT2B receptors .

- Pharmacokinetics : In terms of pharmacokinetic properties, research indicated that certain derivatives possess favorable characteristics for brain penetration due to their low molecular weight and specific lipophilicity profiles. These properties are critical for developing effective central nervous system-active drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.